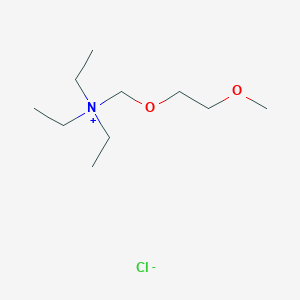
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one
説明
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one (ACBO) is a heterocyclic compound with a unique chemical structure. It is a cyclic compound composed of an amine group, a chlorine atom, and two benzoxazinone rings. ACBO is a naturally occurring compound that has been studied for its potential applications in various scientific fields.
科学的研究の応用
Phytochemical Research
Compounds with a (2H)-1,4-benzoxazin-3(4H)-one structure, like 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, are of significant interest in phytochemistry. These compounds, including DIBOA and DIMBOA, have been isolated from Poaceae family plants and display various biological properties such as phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal effects. Their synthetic methods and contributions to agronomic utility are a research focus, with large amounts being obtained from natural sources or synthesized for degradation and phytotoxicity experiments (Macias et al., 2006).
Inhibition of Serine Protease in Medical Research
In the context of medical research, 2-amino-4H-3,1-benzoxazin-4-ones have been synthesized and evaluated as inhibitors of the C1r serine protease. This enzyme is involved in the complement cascade, and its activation by beta-amyloid may contribute to Alzheimer's disease neuropathology. Some compounds, such as 7-chloro-2-[(2-iodophenyl)-amino]benz[d][1,3]oxazin-4-one, have shown improved potency and selectivity for C1r compared to reference compounds, offering potential therapeutic avenues (Hays et al., 1998).
Ecological and Environmental Applications
The ecological role and bioactivity of 1,4-benzoxazinones, including those structurally related to 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one, have been rediscovered in recent research. Studies focus on the isolation, synthesis, and degradation dynamics of these compounds, revealing their potential as natural herbicide models and their importance in the chemical defense mechanisms of plants. The development of new bioassay techniques for phytotoxicity and the exploration of ecotoxicologic effects, toxicity on target and non-target organisms, and degradation kinetics are key research areas (Macias et al., 2009).
Synthesis and Structural Studies
Research on the synthesis and molecular structure of various derivatives of 2H-1,4-benzoxazin-3(4H)-ones, including aminophenoxazines, malonamic acids, and benzoxazinones with various substituents, has been conducted. This includes studying the bromination, nitration, and ring-opening reactions of these compounds, which has implications for their practical applications in pharmaceuticals and agrichemicals (Hanson et al., 2003).
Agricultural and Herbicide Research
The synthesis of 7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one derivatives has been explored in the context of herbicide development. For example, its role as an intermediate in the synthesis of the herbicide flumioxazin highlights its agricultural significance. The optimization of synthesis processes for such intermediates is critical for the development of effective and efficient herbicidal compounds (Hai & Liao, 2006).
特性
IUPAC Name |
7-amino-6-chloro-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXHIJDUZDJCOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557001 | |
| Record name | 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
40401-45-4 | |
| Record name | 7-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)


![2-[2-(2-Pyridinyl)ethyl]aniline hydrochloride](/img/structure/B1283913.png)